molecular formula C8H10N2O2S B1421213 Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate CAS No. 1065074-61-4

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate

Cat. No.: B1421213
CAS No.: 1065074-61-4
M. Wt: 198.24 g/mol
InChI Key: QRLSMSRWINQRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazole derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m

Properties

IUPAC Name

methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)6-5(4-2-3-4)10-8(9)13-6/h4H,2-3H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLSMSRWINQRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674559
Record name Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-61-4
Record name Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate
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Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate
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Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate
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Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate
Reactant of Route 5
Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate
Reactant of Route 6
Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate

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